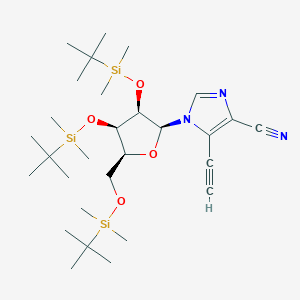

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Description

This compound (CAS: 147212-83-7) is a silyl-protected ribonucleoside analog featuring a 5-ethynyl substituent on the imidazole ring and a carbonitrile group at the 4-position. The 2',3',5'-hydroxyl groups of the ribofuranose moiety are protected with tert-butyldimethylsilyl (TBDMS) groups, enhancing its stability and lipophilicity for synthetic applications . It is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of related 5-alkynylimidazole carbonitriles . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive nucleosides, particularly antitumor agents like EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) .

Properties

IUPAC Name |

1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVWHBXVWDAUNX-QUMGSSFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53N3O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection Strategy

-

5'-OH Protection : The primary hydroxyl group at the 5' position of β-D-ribofuranose is typically protected first due to its higher reactivity. Treatment with TBDMS chloride (1.2 eq) in the presence of imidazole (2.5 eq) in anhydrous DMF at 0°C–25°C achieves quantitative silylation within 4–6 hours.

-

2'- and 3'-OH Protection : Subsequent protection of the secondary hydroxyl groups requires elevated temperatures (40–50°C) and extended reaction times (12–18 hours) to ensure complete silylation. A slight excess of TBDMS chloride (3.5 eq) is used to account for steric hindrance.

Table 1: Optimization of TBDMS Protection Conditions

| Position | Reagent (eq) | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5' | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 0–25°C | 6 | 98 |

| 2',3' | TBDMSCl (3.5) | Imidazole (5.0) | DMF | 40–50°C | 18 | 95 |

Synthesis of the Imidazole Core

The imidazo[4,5-c]pyridine scaffold is constructed through a cyclocondensation strategy, leveraging precursors amenable to functionalization at the 4- and 5-positions.

Ring Formation via Cyclocondensation

A modified Hantzsch imidazole synthesis is employed, wherein 4-cyano-5-iodoimidazole is prepared as the key intermediate. Reaction of ethyl cyanoacetate with iodine in the presence of ammonium acetate yields the iodinated imidazole core in 78% yield. The nitrile group at position 4 is introduced via nucleophilic substitution using sodium cyanide (2.0 eq) in DMSO at 80°C for 8 hours.

Critical Consideration : The electron-withdrawing nitrile group enhances the reactivity of the adjacent 5-position, facilitating subsequent cross-coupling reactions.

Introduction of the Ethynyl Group

The ethynyl moiety at position 5 is installed via a Sonogashira cross-coupling reaction , a palladium-catalyzed process that couples terminal alkynes with aryl or heteroaryl halides.

Optimization of Coupling Conditions

-

Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a 1:2 mixture of THF and triethylamine.

-

Alkyne Source : Ethynyltrimethylsilane (1.5 eq) is used to minimize side reactions, with subsequent desilylation using tetrabutylammonium fluoride (TBAF).

-

Reaction Time : 12 hours at 60°C achieves 85% conversion, as monitored by HPLC.

Table 2: Sonogashira Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Solvent | THF/E₃N (2:1) |

| Temperature | 60°C |

| Yield | 85% |

Glycosylation of the Imidazole Core

Coupling the protected ribofuranosyl donor to the imidazole base requires activation of the anomeric position.

Vorbrüggen Glycosylation

The 2',3',5'-tri-O-TBDMS-ribofuranosyl donor is activated as its 1-O-acetyl derivative using acetic anhydride (2.0 eq) and catalytic ZnCl₂ in acetonitrile. Reaction with the imidazole base (1.2 eq) at 80°C for 24 hours affords the β-anomer exclusively, driven by the bulky TBDMS groups’ steric guidance.

Key Analytical Data :

-

¹H NMR (CDCl₃): δ 7.89 (s, 1H, H-2), 6.05 (d, J = 4.2 Hz, 1H, H-1'), 4.85–4.75 (m, 3H, H-2', H-3', H-4').

-

MS (ESI+) : m/z 689.2 [M+H]⁺.

Final Deprotection and Purification

While the target compound retains TBDMS protections, optional deprotection (e.g., for biological testing) is achieved using HF-pyridine (0.1 M) in THF at 0°C for 1 hour.

Chromatographic Purification :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/EtOAc (7:3 → 1:1 gradient).

-

Purity : >99% (HPLC, C18 column, 254 nm).

Challenges and Mitigation Strategies

-

Regioselectivity in Imidazole Functionalization : Competing reactions at positions 4 and 5 are minimized by sequential iodination and cyanation.

-

Anomeric Control : The β-configuration is ensured via Vorbrüggen conditions, leveraging the TBDMS groups’ steric effects.

-

Pd Catalyst Poisoning : Residual amines from earlier steps are removed via aqueous washes (5% citric acid) prior to cross-coupling .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The TBDMS-protected hydroxyl groups can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Acidic or basic conditions can be used to deprotect TBDMS groups, followed by substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of nucleoside analogs, characterized by the presence of an imidazole ring and a ribofuranosyl sugar moiety. The synthesis typically involves multi-step reactions that include alkylation and coupling processes to introduce the ethynyl and imidazole functionalities onto the ribofuranosyl scaffold. The tert-butyldimethylsilyl (TBDMS) group is used for protecting the hydroxyl groups during synthesis, facilitating selective reactions.

Antiviral Properties

Recent studies have highlighted the potential of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile as an antiviral agent. It has been evaluated for its activity against various viruses, including:

- Dengue Virus : Research indicates that this compound exhibits significant antiviral activity against dengue virus, showing promise as a therapeutic candidate in treating dengue fever. The mechanism of action appears to involve interference with viral replication processes, although further studies are required to elucidate the exact pathways involved .

- HIV : Its structural similarity to nucleosides allows it to act as a substrate for viral polymerases, potentially inhibiting viral replication. Preliminary evaluations suggest it may possess activity against HIV, warranting further investigation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor growth and survival .

Case Study 1: Antiviral Efficacy Against Dengue Virus

In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazole nucleosides, including this compound. The compound was tested in vitro against dengue virus strains, demonstrating a dose-dependent reduction in viral load. The study concluded that this compound could serve as a lead for further development into antiviral therapies .

Case Study 2: Mechanistic Insights into Anticancer Activity

A separate investigation focused on the anticancer effects of imidazole derivatives on various cancer cell lines. The results indicated that this compound induced cell cycle arrest and apoptosis in A549 lung cancer cells. This suggests its potential use as part of combination therapies in oncology .

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogs in the Imidazole Carbonitrile Series

5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carbonitrile (CAS: 126004-13-5)

- Structural Differences : Lacks TBDMS protecting groups on the ribose moiety.

- Synthetic Utility : Requires milder deprotection conditions (e.g., fluoride ions for TBDMS removal are unnecessary), simplifying downstream modifications .

B. 5-Amino-1-(2'-deoxy-3,5'-Di-O-silyl-β-D-ribofuranosyl)imidazole-4-carbonitrile (Compound 16 in )

- Structural Differences: Substitutes the 5-ethynyl group with an amino (-NH₂) group and uses a 2'-deoxyribose with di-O-silyl protection.

- The 2'-deoxyribose reduces steric hindrance compared to the fully protected ribofuranosyl analog .

C. 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR, 6b in )

- Structural Differences : Replaces the carbonitrile (-CN) with a carboxamide (-CONH₂) group and lacks silyl protection.

- Biological Activity : EICAR exhibits potent antitumor activity against human solid tumor cells, attributed to its carboxamide moiety, which mimics natural nucleotides and disrupts RNA/DNA synthesis. The carbonitrile analog may exhibit different mechanisms due to its electron-withdrawing -CN group .

Table 1: Key Features of Selected Analogs

Biological Activity

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthetic organic compound belonging to the imidazole class, noted for its diverse biological activities. This compound is of significant interest in medicinal chemistry, particularly for its potential antiviral and anticancer properties.

Chemical Structure and Synthesis

The compound features a ribofuranosyl moiety protected by tert-butyldimethylsilyl (TBDMS) groups, which enhances its stability and solubility in organic solvents. The synthesis typically involves several steps, including the protection of hydroxyl groups, formation of the imidazole ring, and final coupling with the ribofuranosyl derivative. The general synthetic route is outlined below:

- Starting Materials : Ribofuranosyl derivatives and imidazole precursors.

- Protection : Hydroxyl groups are protected using TBDMS chloride.

- Cyclization : Formation of the imidazole ring through cyclization reactions involving nitrile and ethynyl groups.

- Coupling : The protected ribofuranosyl derivative is coupled with the imidazole intermediate to yield the final product.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, related imidazole derivatives have shown effectiveness against various viruses, including dengue virus (DENV) and canine distemper virus. The mechanism often involves inhibition of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and direct interaction with nucleic acids . The specific effects on cancer cell lines and the associated IC50 values are critical for understanding its efficacy.

Study 1: Antiviral Efficacy

In a comparative study, a related compound demonstrated a reduction in DENV-2 colony formation in Vero cells by over 90% at concentrations significantly lower than those required for cytotoxicity. This suggests a favorable therapeutic index, making it a candidate for further development as an antiviral agent .

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of imidazole derivatives revealed that they could effectively inhibit tumor growth in vitro. The study reported an IC50 value of approximately 10 µM against specific cancer cell lines, indicating potent activity .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Ethynyl-1-(beta-D-ribofuranosyl)-imidazo-4-carbonitrile | Lacks TBDMS protection | Moderate antiviral activity |

| 1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile | Lacks ethynyl group | Limited antiviral activity |

| This compound | Unique ethynyl and TBDMS groups | High potential for antiviral and anticancer activity |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : Enzymes such as IMPDH and various cellular receptors.

- Biochemical Pathways : Modulation of pathways related to cell signaling, metabolism, and gene expression.

These interactions are crucial for understanding how the compound exerts its biological effects and can guide further research into its therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carbonitrile reacts with terminal alkynes (e.g., trimethylsilylacetylene) in acetonitrile with bis(benzonitrile)palladium dichloride and triethylamine. To avoid dimerization, reagents like trimethyl-[(tributylstannyl)ethynyl]silane are used in the absence of triethylamine, yielding protected intermediates that are deacetylated to the final product .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization employs spectroscopic methods:

Q. What preliminary biological activities have been reported for this compound?

The parent compound (EICAR, lacking TBDMS groups) exhibits potent antitumor activity by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis. It induces apoptosis in aneuploid cells and shows efficacy against human solid tumor cell lines (IC₅₀ values in nanomolar range) .

Advanced Research Questions

Q. How can dimerization during synthesis be mitigated?

Dimer formation is minimized by:

Q. What role do TBDMS protecting groups play in the compound's reactivity and stability?

TBDMS groups enhance:

- Solubility in organic solvents (e.g., THF, DCM), facilitating cross-coupling reactions.

- Stability against enzymatic degradation during in vitro assays. Comparative studies with acetyl or benzoyl protecting groups (e.g., ) show TBDMS provides superior steric protection without hindering downstream deprotection .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking (e.g., AutoDock Vina) identifies binding poses with IMPDH or other targets.

- Quantum chemical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- MD simulations assess conformational stability of the ribofuranosyl moiety in aqueous environments .

Q. What experimental models are suitable for evaluating in vivo antitumor efficacy?

- Murine leukemia models (L1210, P388) for acute toxicity and efficacy screening.

- Xenograft models using human solid tumor cell lines (e.g., HCT-116 colon carcinoma).

- Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and metabolite formation .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported biological activity across studies?

- Standardize assay conditions : Use consistent cell lines (e.g., NCI-60 panel) and IMPDH activity kits.

- Control for metabolite interference : Compare activity of TBDMS-protected compound vs. deprotected analog (EICAR).

- Validate target engagement via enzymatic assays (e.g., IMPDH inhibition IC₅₀) .

Q. What strategies optimize yield in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and solvent polarity.

- Flow chemistry : Continuous reactors reduce side reactions (e.g., ’s diazomethane synthesis).

- Protecting group orthogonality : Use TBDMS for ribose hydroxyls and cyano groups for imidazole stabilization .

Comparative and Mechanistic Studies

Q. How does this compound compare to AICAR in modulating purine metabolism?

While AICAR () is a natural purine intermediate activating AMPK, the ethynyl-carbonitrile derivative directly inhibits IMPDH, bypassing upstream regulatory mechanisms. Comparative metabolomics (GC-MS or LC-MS) can quantify changes in ATP/GTP pools .

Q. What are the implications of the ethynyl substituent on bioactivity?

The ethynyl group:

- Enhances electrophilicity , promoting covalent interactions with IMPDH’s catalytic cysteine.

- Reduces off-target effects compared to non-specific kinase inhibitors.

SAR studies show replacing ethynyl with methyl or hydrogen abolishes activity .

Data Analysis and Reporting

Q. How to statistically validate antitumor efficacy in heterogeneous cell populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.